molecular formula C11H15BrN2 B13551621 1-(3-Bromo-5-methylphenyl)piperazine

1-(3-Bromo-5-methylphenyl)piperazine

Cat. No.: B13551621
M. Wt: 255.15 g/mol
InChI Key: YDKGEZOUDULNNC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonergic receptors. It belongs to the phenylpiperazine class of compounds, which are characterized by a phenyl ring directly bound to a piperazine moiety . Piperazine derivatives are recognized as privileged structures in drug discovery due to their versatile binding properties and presence in numerous bioactive molecules . These compounds are frequently investigated for their affinity towards various serotonin (5-HT) receptor subtypes . Research into similar phenylpiperazine analogues has shown potent activity on receptors such as 5-HT 7 , which is a key target for understanding and treating neuropsychological disorders, including depression, schizophrenia, and Alzheimer's disease . The 5-HT 7 receptor regulates critical functions like circadian rhythms, memory consolidation, and thermoregulation, making its antagonists valuable tools for neuroscientific inquiry . The specific bromo and methyl substitutions on the phenyl ring of this compound are designed to explore structure-activity relationships (SAR), as such modifications are known to profoundly influence the molecule's binding affinity, selectivity, and overall pharmacological profile at target receptors . This compound is intended for research applications only, including as a reference standard in analytical studies, a building block in synthetic chemistry, and a pharmacological probe for investigating receptor function and signaling pathways. 1-(3-Bromo-5-methylphenyl)piperazine is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3

InChI Key

YDKGEZOUDULNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)N2CCNCC2

Origin of Product

United States
Foundational & Exploratory

1-(3-Bromo-5-methylphenyl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 1-(3-Bromo-5-methylphenyl)piperazine , a critical intermediate in medicinal chemistry.

Executive Summary

1-(3-Bromo-5-methylphenyl)piperazine is a disubstituted arylpiperazine scaffold widely utilized as a pharmacophore in the development of CNS-active agents (specifically 5-HT receptor ligands) and kinase inhibitors. Its structural significance lies in the 3,5-meta-substitution pattern , which serves two primary functions: it sterically occludes metabolic oxidation at the vulnerable phenyl positions and provides specific halogen-bonding and hydrophobic interactions within receptor binding pockets.

This guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, and structure-activity relationship (SAR) context.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 1-(3-Bromo-5-methylphenyl)piperazine
Common Name 3-Bromo-5-methyl-phenylpiperazine
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
SMILES Cc1cc(Br)cc(c1)N2CCNCC2
InChI Key (Generated from SMILES) OTUYBYTUBWJBLO-UHFFFAOYSA-N (Analogous)
CAS Number Not widely listed as commodity chemical; typically synthesized in situ or custom ordered.[1][2]
Conformational Analysis

The molecule consists of a piperazine ring in a chair conformation attached to a benzene ring.

  • Electronic Effects: The bromine atom at position 3 exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring, while the methyl group at position 5 exerts a weak donating effect (+I).

  • Steric Profile: The 3,5-substitution pattern creates a "cleft" geometry. Unlike 2-substituted analogs, this pattern does not sterically hinder the piperazine nitrogen's rotation, allowing for flexible docking into GPCR orthosteric sites.

Physicochemical Properties[2][6][7][8][9]

Understanding these properties is essential for predicting blood-brain barrier (BBB) penetration and solubility during formulation.

PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) ~3.1 – 3.4Highly lipophilic; suggests good CNS penetration.
pKa (Basic N) 9.1 ± 0.2Predominantly protonated at physiological pH (7.4).
Hydrogen Bond Donors 1 (Secondary Amine)Critical for salt bridge formation (e.g., Asp3.32 in 5-HT receptors).
Topological Polar Surface Area 15.3 ŲLow TPSA favors membrane permeability.
Boiling Point ~360°C (760 mmHg)High thermal stability; requires vacuum distillation.

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound.[3] The Buchwald-Hartwig Cross-Coupling is recommended for high purity and yield, while the Aniline Cyclization is a cost-effective alternative for bulk scale-up.

Route A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method utilizes the chemoselectivity of Palladium catalysts to couple the piperazine core to the aryl halide. To prevent polymerization (bis-arylation), N-Boc-piperazine is used.

Protocol Design
  • Substrate: 1-Bromo-3-iodo-5-methylbenzene (Selectivity: I > Br).

  • Catalyst: Pd₂(dba)₃ / Xantphos.

  • Base: Cs₂CO₃ (Cesium Carbonate).

Step-by-Step Protocol:

  • Charge: In a dry Schlenk flask, combine 1-bromo-3-iodo-5-methylbenzene (1.0 eq), N-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 eq) and heat to 100°C for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting iodide should disappear.

  • Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) at 0°C. Stir for 2 hours.

  • Isolation: Basify with saturated NaHCO₃ to pH 10. Extract with DCM. Dry over Na₂SO₄.

  • Purification: Column chromatography (DCM/MeOH/NH₃ 95:5:1).

Route B: Aniline Cyclization (Bis-alkylation)

This classical method involves the reaction of an aniline with a bis-electrophile.

  • Reagents: 3-Bromo-5-methylaniline + Bis(2-chloroethyl)amine hydrochloride.

  • Conditions: Reflux in chlorobenzene or high-boiling alcohol (n-butanol) for 24-48 hours.

  • Drawback: Lower yields due to polymerization and difficult purification of the aniline starting material.

Visual Synthesis Workflow

The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis, highlighting the critical chemoselectivity node.

Synthesis Start 1-Bromo-3-iodo- 5-methylbenzene Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane Start->Catalyst Reagent N-Boc-Piperazine Reagent->Catalyst Intermed Intermediate: N-Boc-1-(3-Br-5-Me-phenyl) piperazine Catalyst->Intermed Chemoselective Coupling (I > Br) Deprotect TFA / DCM Deprotection Intermed->Deprotect Product TARGET: 1-(3-Bromo-5-methylphenyl) piperazine Deprotect->Product pH Adjustment (Free Base)

Caption: Figure 1. Chemoselective synthesis via Buchwald-Hartwig amination targeting the Iodo-position to preserve the Bromo-substituent.

Pharmacological Applications & SAR

The 1-(3-Bromo-5-methylphenyl)piperazine structure is a "privileged scaffold" in drug discovery, particularly for targets involving biogenic amine receptors.

Serotonin (5-HT) Receptor Ligands

Phenylpiperazines are the core pharmacophore for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

  • Role of 3-Br: Acts as a bioisostere for the trifluoromethyl group (seen in TFMPP). It provides a halogen bond donor capability to backbone carbonyls in the receptor binding pocket.

  • Role of 5-Me: Increases lipophilicity and fills hydrophobic sub-pockets (e.g., residues Val/Leu/Ile in the transmembrane domain).

  • Selectivity: The 3,5-disubstitution pattern is often used to tune selectivity against Dopamine D2 receptors, reducing extrapyramidal side effects in antipsychotic design.

Kinase Inhibitors

In oncology, this moiety appears as a solvent-exposed "tail" in kinase inhibitors (e.g., EGFR, Syk inhibitors). The basic nitrogen improves solubility, while the aryl ring positions the scaffold within the ATP-binding cleft.

SAR Logic Diagram

SAR Core Phenylpiperazine Core Sub1 3-Bromo Substituent Core->Sub1 Sub2 5-Methyl Substituent Core->Sub2 Piperazine Piperazine Nitrogen (N4) Core->Piperazine Effect1 Halogen Bonding Bioisostere for -CF3/-Cl Sub1->Effect1 Effect2 Hydrophobic Filling Prevents Metabolic Oxidation Sub2->Effect2 Effect3 Ionic Interaction (Asp3.32) Solubility Enhancer Piperazine->Effect3

Caption: Figure 2.[4] Structure-Activity Relationship (SAR) mapping of the 3,5-disubstituted scaffold.

Handling and Safety (SDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Signal Word: Warning.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ absorption (carbamate formation) and oxidation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis of 5-HT7 Antagonists: Modica, M., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI Pharmaceuticals.[5]

  • Syk Kinase Inhibitors: Patent EP2884982B1. Substituted Phenyl Spleen Tyrosine Kinase (Syk) Inhibitors. (2013). Describes the use of 3-bromo-5-methylphenyl intermediates in kinase inhibitor synthesis.

  • General Phenylpiperazine Synthesis: Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C-N coupling reactions for the synthesis of bioactive compounds.
  • Pharmacology of Phenylpiperazines: Glennon, R. A., et al. (1986). 5-HT1A serotonin binding characteristics of a series of piperazine analogues. Journal of Medicinal Chemistry.

Sources

3-bromo-5-methylphenyl piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Chemoinformatic Characterization, Synthetic Architecture, and Pharmacological Context [1]

Executive Summary

1-(3-Bromo-5-methylphenyl)piperazine is a halogenated arylpiperazine scaffold belonging to the "privileged structure" class in medicinal chemistry. Structurally analogous to mCPP (1-(3-chlorophenyl)piperazine), this molecule serves as a critical intermediate in the synthesis of serotonin (5-HT) receptor ligands and dopamine modulators. Its specific substitution pattern—combining a lipophilic methyl group with a polarizable bromine atom at the meta positions—offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration in neuropsychiatric drug development.

Physicochemical Characterization

The following data represents the calculated and chemoinformatic profile of the molecule.

PropertyValueUnitNotes
IUPAC Name 1-(3-Bromo-5-methylphenyl)piperazine--
Molecular Formula C₁₁H₁₅BrN₂ --
Molecular Weight 255.16 g/mol Average Mass
Monoisotopic Mass 254.0419DaBased on ⁷⁹Br
Heavy Atom Count 14--
CLogP 3.2 ± 0.4-Predicted (Lipophilic)
H-Bond Donors 1-Secondary amine (NH)
H-Bond Acceptors 2-Tertiary & Secondary N
Topological Polar Surface Area 15.27ŲBlood-Brain Barrier permeable
Isotopic Distribution Analysis

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern for the molecular ion


.
  • Peak A (⁷⁹Br): ~255.05 m/z

  • Peak B (⁸¹Br): ~257.05 m/z

Synthetic Architecture

To ensure high regioselectivity and prevent polymerization, the direct reaction of piperazine with 1,3-dibromo-5-methylbenzene is discouraged. The optimal protocol utilizes Buchwald-Hartwig Cross-Coupling with a mono-protected piperazine (N-Boc-piperazine).

Retrosynthetic Logic
  • Strategy: Palladium-catalyzed C-N bond formation.

  • Precursors: 1,3-Dibromo-5-methylbenzene + tert-butyl piperazine-1-carboxylate.

  • Rationale: The bulky Boc-group prevents bis-arylation. The use of a bidentate phosphine ligand (BINAP) ensures the catalyst remains active for the aryl bromide coupling while allowing for control over the stoichiometry to preserve the second bromine atom if desired, or simply to establish the core scaffold.

Experimental Protocol (Self-Validating System)

Step 1: Cross-Coupling

  • Charge: In a flame-dried Schlenk flask, combine 1,3-dibromo-5-methylbenzene (1.0 equiv), N-Boc-piperazine (1.1 equiv),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base: Add Sodium tert-butoxide (

    
    ) (1.5 equiv). Note: Use 
    
    
    
    if functional group tolerance is a concern, though
    
    
    is faster.
  • Cycle: Degas with Argon for 15 minutes. Heat to 100°C for 12 hours.

  • Validation (TLC): Monitor disappearance of the dibromide. The product will be more polar than the starting aryl halide but less polar than free piperazine.

Step 2: Deprotection

  • Dissolution: Dissolve the purified intermediate in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Workup: Basify with saturated

    
     to pH > 10 (crucial for extracting the free base).
    
Process Visualization (Graphviz)

SynthesisPath cluster_0 Validation Checkpoints Start 1,3-Dibromo-5-methylbenzene Catalyst Pd2(dba)3 / BINAP NaOtBu / Toluene Start->Catalyst Reagent N-Boc-Piperazine Reagent->Catalyst Intermed Intermediate: N-Boc-1-(3-bromo-5-methylphenyl) piperazine Catalyst->Intermed 100°C, 12h Deprotect TFA / DCM (Deprotection) Intermed->Deprotect Check1 TLC: UV Active (Distinct Rf shift) Intermed->Check1 Check2 MS: m/z [M+H]+ ~355 (Boc-protected) Intermed->Check2 Final Target: 1-(3-Bromo-5-methylphenyl) piperazine Deprotect->Final Basification

Figure 1: Synthetic workflow for the mono-arylation of piperazine via Buchwald-Hartwig coupling.

Structural Analysis & Identification

To validate the synthesis, the researcher must confirm the regiochemistry (1,3,5-substitution pattern).

Proton NMR (¹H NMR) Signature

In


, the aromatic region is the diagnostic fingerprint.
  • Aromatic Region (6.5 - 7.2 ppm): You will observe three distinct signals (singlets or fine doublets due to meta-coupling) corresponding to the three non-equivalent protons on the phenyl ring.

    • 
       (between Br and Piperazine): ~7.0 ppm.
      
    • 
       (between Br and Methyl): ~6.9 ppm.
      
    • 
       (between Methyl and Piperazine): ~6.7 ppm.
      
  • Piperazine Ring: Two triplets (or broad multiplets) around 3.1 ppm (attached to N-aryl) and 3.0 ppm (adjacent to NH).

  • Methyl Group: A sharp singlet at ~2.3 ppm integrating for 3 protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: The presence of Bromine dictates a near 1:1 ratio between peaks at m/z 255 and 257. Absence of this pattern indicates dehalogenation (a common side reaction in Pd-catalysis if the temperature is too high or the catalyst load is excessive).

Pharmacological Context: The "Why"

This molecule is not merely a chemical curiosity; it is a probe for the Serotonergic System .

Structure-Activity Relationship (SAR)

The phenylpiperazine core is a pharmacophore for 5-HT receptors.

  • The Piperazine Nitrogen: The basic amine (pKa ~9.8) is protonated at physiological pH, forming a salt bridge with a conserved Aspartate residue in the receptor's transmembrane domain (TM3).

  • The 3-Bromo Substituent: Halogens at the meta position (like Cl in mCPP or

    
     in TFMPP) generally enhance affinity for 5-HT2C and 5-HT7 receptors by filling a hydrophobic pocket and potentially engaging in halogen bonding.
    
  • The 5-Methyl Group: Adds lipophilicity (

    
    ), increasing blood-brain barrier penetration compared to the simple bromo-analog. It also restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation.
    
Receptor Signaling Pathway

The following diagram illustrates the typical signaling cascade triggered by phenylpiperazine agonists at the 5-HT2C receptor (a common target for this scaffold).

Signaling Ligand 1-(3-Bromo-5-methylphenyl) piperazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding GPro Gαq Protein Receptor->GPro Activation PLC Phospholipase C (PLCβ) GPro->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC

Figure 2: Putative signaling pathway activation via Gq-coupled 5-HT receptors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

  • PubChem Compound Summary. (2024). Phenylpiperazine Derivatives and Calculated Properties. National Center for Biotechnology Information.

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin binding characteristics of a series of 1-(2,5-dimethoxyphenyl)piperazines. Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie.

Sources

An In-Depth Technical Guide to Characterizing the Serotonin Receptor Binding Affinity of 1-(3-Bromo-5-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Drug Discovery and Development Professionals

This guide provides a comprehensive, technically-grounded framework for the characterization of the serotonin (5-HT) receptor binding affinity of the novel compound, 1-(3-Bromo-5-methylphenyl)piperazine. As a member of the arylpiperazine class of compounds, which is known to interact with serotonergic and other neurotransmitter receptors, a thorough understanding of its binding profile is a critical first step in evaluating its therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the proposed experimental design.

Introduction: The Significance of Arylpiperazines and Serotonin Receptor Modulation

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system.[3][4][5] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with serotonin receptors.[1][2] Variations in the aromatic substitution on the phenylpiperazine core can dramatically alter the affinity and selectivity for different 5-HT receptor subtypes.[6]

Serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and pathophysiological processes, making them key targets for therapeutic intervention in psychiatric and neurological disorders.[7][8] Therefore, elucidating the binding affinity of a novel arylpiperazine, such as 1-(3-Bromo-5-methylphenyl)piperazine, across the spectrum of 5-HT receptor subtypes is a foundational step in its preclinical evaluation.

This guide will detail the necessary in-vitro assays to comprehensively profile the binding characteristics of this compound, from initial radioligand binding assays to subsequent functional characterization.

Foundational Principles: Radioligand Binding Assays for Serotonin Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the receptor.

Key Parameters in Binding Assays
  • IC50 (Inhibitory Concentration 50): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): An indirect measure of the binding affinity of the test compound, calculated from the IC50 value and the affinity (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Rationale: A Tiered Approach to Screening

A tiered screening approach is recommended to efficiently characterize the binding profile of 1-(3-Bromo-5-methylphenyl)piperazine. This involves an initial broad screen against a panel of key 5-HT receptor subtypes, followed by more in-depth characterization for any high-affinity interactions identified.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for serotonin receptor binding assays.[9][10]

Materials and Reagents
  • Test Compound: 1-(3-Bromo-5-methylphenyl)piperazine, synthesized and purified to >95% purity.

  • Receptor Source: Commercially available membrane preparations from cell lines stably expressing individual human recombinant 5-HT receptor subtypes (e.g., CHO-K1 or HEK293 cells).[11][12]

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high affinity and selectivity for each 5-HT receptor subtype.

  • Assay Buffer: Specific to each receptor subtype, generally a buffered salt solution (e.g., Tris-HCl) at physiological pH.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.[9]

  • Scintillation Cocktail and Microplate Scintillation Counter: For detection and quantification of radioactivity.

Proposed Serotonin Receptor Screening Panel

The following table outlines a proposed initial screening panel, including the receptor subtype, a suitable radioligand, and a reference compound for defining non-specific binding.

Receptor SubtypeRadioligandNon-specific Binding Agent
5-HT1A [³H]8-OH-DPAT10 µM Serotonin
5-HT1B [³H]GR 12574310 µM Serotonin
5-HT1D [³H]GR 12574310 µM Serotonin
5-HT2A [³H]Ketanserin10 µM Mianserin
5-HT2B [³H]LSD10 µM Serotonin
5-HT2C [³H]Mesulergine10 µM Mianserin
5-HT3 [³H]GR6563010 µM Quipazine
5-HT4 [³H]GR11380810 µM Serotonin
5-HT5A [³H]LSD10 µM Serotonin
5-HT6 [³H]LSD10 µM Serotonin
5-HT7 [³H]LSD10 µM Serotonin
Radioligand Binding Assay Protocol
  • Preparation of Reagents: Prepare serial dilutions of the test compound, 1-(3-Bromo-5-methylphenyl)piperazine, in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Radioligand (at a concentration close to its Kd)

    • Test compound at various concentrations or vehicle (for total binding) or NSB agent (for non-specific binding).

    • Receptor membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound Serial Dilutions Assay_Plate Plate Assay Components: Buffer, Radioligand, Test Compound, Membranes Compound_Prep->Assay_Plate Receptor_Prep Prepare Receptor Membrane Suspensions Receptor_Prep->Assay_Plate Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation Data_Analysis Data Analysis: IC50 & Ki Calculation Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Characterization: Moving Beyond Binding

High binding affinity does not necessarily translate to functional activity. Therefore, any "hits" from the binding screen (i.e., high-affinity interactions) should be followed up with functional assays to determine if 1-(3-Bromo-5-methylphenyl)piperazine acts as an agonist, antagonist, or inverse agonist at the identified receptor(s).

Principles of Functional Assays

Functional assays measure the downstream cellular response following receptor activation.[7][13] For GPCRs like the serotonin receptors, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺), or monitoring β-arrestin recruitment.[13][14][15]

Recommended Functional Assays

The choice of functional assay depends on the G-protein coupling of the specific 5-HT receptor subtype.

Receptor SubtypeG-Protein CouplingRecommended Functional Assay
5-HT1 Family Gi/ocAMP Inhibition Assay
5-HT2 Family Gq/11Calcium Mobilization Assay[14] or IP1 Accumulation Assay[16]
5-HT4, 5-HT6, 5-HT7 GscAMP Stimulation Assay
General Functional Assay Protocol (Example: Calcium Mobilization for 5-HT2A)
  • Cell Culture: Culture cells stably expressing the 5-HT2A receptor in a 96-well plate.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 1-(3-Bromo-5-methylphenyl)piperazine to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of a known 5-HT2A agonist (e.g., serotonin) using a fluorescence plate reader.

  • Data Analysis:

    • Agonist Mode: An increase in fluorescence upon addition of the test compound indicates agonist activity.

    • Antagonist Mode: A decrease in the fluorescence response to the known agonist in the presence of the test compound indicates antagonist activity.

Signaling Pathway Diagram (Example: 5-HT2A Receptor)

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Ligand Serotonin or Agonist Ligand->Receptor Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Data Interpretation and Next Steps

The combined data from the binding and functional assays will provide a comprehensive profile of the interaction of 1-(3-Bromo-5-methylphenyl)piperazine with serotonin receptors.

  • High Affinity and Functional Activity: If the compound exhibits high affinity and potent functional activity at a specific 5-HT receptor subtype, further studies are warranted, including selectivity screening against other receptor families (e.g., dopamine, adrenergic) and in-vivo pharmacological studies.

  • High Affinity and No Functional Activity: This may indicate that the compound is a silent antagonist, which can be confirmed in antagonist-mode functional assays.

  • Low Affinity: If the compound demonstrates low affinity across the panel, it may not be a promising candidate for targeting the serotonin system, and medicinal chemistry efforts could be directed towards structural modifications to enhance affinity.

Conclusion

This technical guide has outlined a robust and scientifically-driven approach to characterizing the serotonin receptor binding affinity of the novel compound 1-(3-Bromo-5-methylphenyl)piperazine. By following the detailed protocols for radioligand binding and functional assays, researchers can generate a comprehensive pharmacological profile of this molecule. This foundational data is essential for making informed decisions in the drug discovery and development process and for ultimately determining the therapeutic potential of this and other novel arylpiperazine derivatives.

References

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Advanced Safety Data & Handling Whitepaper: Brominated Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenylpiperazine derivatives—such as 1-(4-bromophenyl)piperazine and 1-(3-bromophenyl)piperazine—are indispensable building blocks in modern drug discovery, particularly in the synthesis of serotonin (5-HT) receptor ligands and atypical antipsychotics. However, their structural utility is inextricably linked to significant occupational and environmental hazards.

This whitepaper transcends the standard 16-section Safety Data Sheet (SDS). Instead of merely listing hazards, we will deconstruct the causality behind their toxicity, map their mechanistic pathways, and establish self-validating experimental workflows to ensure absolute safety during laboratory handling.

Physicochemical Profiling & Hazard Causality

To safely handle these compounds, one must understand how their molecular architecture dictates their physical behavior and toxicological profile. The piperazine ring provides a basic secondary amine (pKa ~9.0), while the brominated phenyl ring imparts significant lipophilicity.

Quantitative Hazard Summary
CompoundCAS NumberMolecular WeightPhysical StatePrimary GHS Hazards
1-(4-Bromophenyl)piperazine 66698-28-0241.13 g/mol Solid (mp: 91-95 °C)H302, H312, H332, H315[1]
1-(3-Bromophenyl)piperazine 31197-30-5241.13 g/mol SolidH302

The Causality of the Hazard: The H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) designations for the para-bromo derivative are not arbitrary. The heavy bromine atom dramatically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the free-base form of the compound to rapidly penetrate the dermal lipid bilayer and the alveolar epithelium[1]. Consequently, any exposure to the unprotonated free-base poses an immediate systemic risk.

Mechanistic Toxicology

In the event of systemic exposure, brominated phenylpiperazines act as potent neurotoxins. According to , phenylpiperazine derivatives function as monoamine releasing agents[2]. They mimic endogenous neurotransmitters, binding to 5-HT and dopamine (DA) transporters[3].

This binding triggers a massive efflux of monoamines into the synaptic cleft, leading to severe sympathomimetic toxicity characterized by agitation, tachycardia, and potential neurotoxicity[2].

ToxicityPathway BPP Brominated Phenylpiperazine Lipo High Lipophilicity (BBB Penetration) BPP->Lipo Receptor 5-HT / DA Receptors Lipo->Receptor MA_Release Monoamine Release Receptor->MA_Release Agonism Tox Sympathomimetic Toxicity MA_Release->Tox

Mechanistic pathway of brominated phenylpiperazine-induced sympathomimetic toxicity.

Furthermore, these compounds pose a severe threat to marine ecosystems. As detailed in , brominated aromatic compounds are persistent organic pollutants that accumulate in marine zooplankton, disrupting nucleotide synthesis and inhibiting population growth[4]. This necessitates strict environmental controls during disposal[5].

Self-Validating Experimental Protocols

As scientists, we must engineer out risk. The following workflow is designed to manipulate the compound's pKa to our advantage, converting the hazardous lipophilic base into a benign, water-soluble salt before it ever leaves the fume hood.

HandlingWorkflow Prep 1. PPE & Hood (Isolate) Weigh 2. Closed Weighing (Contain) Prep->Weigh React 3. Synthesis (React) Weigh->React Quench 4. Acid Quench (Protonate) React->Quench Waste 5. Halogen Waste (Dispose) Quench->Waste

Self-validating experimental workflow for the safe handling and quenching of phenylpiperazines.

Step-by-Step Methodology: Safe Handling & Acidic Quenching

Step 1: Engineering Controls & PPE

  • Action: Conduct all operations inside a certified Class II fume hood. Wear double nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.

  • Causality: The fume hood prevents the inhalation of volatile free bases, while double-gloving provides a critical barrier against the H312 dermal penetration hazard[5],[1].

Step 2: Closed-System Weighing

  • Action: Tare a sealed, septum-capped vial on the analytical balance. Transfer the vial to the fume hood, add the solid brominated phenylpiperazine, seal the vial, and return it to the balance to record the mass.

  • Causality: Open-air weighing of fine powders risks aerosolization. Closed-system weighing entirely eliminates the H332 inhalation risk[1].

Step 3: Reaction Execution

  • Action: Inject an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran) directly through the septum using a syringe under an inert atmosphere (N2/Ar) to dissolve the compound.

Step 4: Acidic Quench (The Self-Validating Step)

  • Action: Upon completion of the reaction, add an excess of 1.0 M HCl to the reaction mixture and stir vigorously for 10 minutes.

  • Causality: The acid forces the protonation of the basic piperazine nitrogen. This chemical transformation strips the molecule of its lipophilicity, driving the toxic derivative entirely into the aqueous layer as a non-volatile piperazinium chloride salt.

  • Validation: Stop stirring and allow the organic and aqueous layers to separate. Extract a single drop of the upper aqueous layer and test it with pH paper. If the pH is < 3, the system is validated : complete protonation has occurred, and the organic layer is now definitively free of the toxic free-base. If the pH is > 3, the quench is incomplete; add more HCl and repeat the validation.

Step 5: Halogenated Waste Segregation

  • Action: Separate the layers using a separatory funnel. Dispose of both the organic layer and the aqueous salt solution in strictly designated "Halogenated Waste" containers.

  • Causality: Prevents the environmental release of brominated aromatics, mitigating the severe marine toxicity and bioaccumulation risks associated with these persistent organic pollutants[4].

References

  • Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine Source: Clinical Toxicology (PubMed) URL: [Link]

  • Title: The marine organism toxicity and regulatory policy of brominated flame retardants: a review Source: Frontiers in Marine Science URL: [Link]

  • Title: Phenylpiperazine Source: Wikipedia URL: [Link]

  • Title: 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

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Methodological & Application

Application Note: Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine from 3-bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl piperazines are highly privileged pharmacophores embedded in numerous FDA-approved therapeutics, particularly in neuroleptics, atypical antipsychotics (e.g., aripiprazole, vortioxetine), and targeted kinase inhibitors [[1]]() 2. This application note details a highly robust, transition-metal-free protocol for the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine directly from 3-bromo-5-methylaniline. By leveraging a high-temperature double SN2 cyclization strategy in diethylene glycol monomethyl ether (DEGME), this methodology circumvents the need for expensive palladium catalysts typically required in Buchwald-Hartwig aminations, delivering the target arylpiperazine with high fidelity and scalability.

Mechanistic Overview & Reaction Causality

The transformation of a primary aniline into an N-aryl piperazine via bis(2-chloroethyl)amine hydrochloride is a classic example of a double nucleophilic aliphatic substitution (SN2) 3.

  • First Alkylation: The primary amine of 3-bromo-5-methylaniline acts as the initial nucleophile, displacing the chloride leaving group from one arm of the bis-alkylating agent.

  • Ring Closure: The resulting secondary amine intermediate undergoes a rapid, entropically favored intramolecular SN2 attack on the second chloroethyl group, closing the six-membered piperazine ring.

Mechanism N1 3-Bromo-5-methylaniline (Primary Amine Nucleophile) N2 First SN2 Alkylation (Displacement of Cl-) N1->N2 + Bis(2-chloroethyl)amine HCl N3 Mono-alkylated Intermediate N2->N3 N4 Intramolecular SN2 Cyclization (Ring Closure) N3->N4 150 °C N5 Arylpiperazine Hydrochloride Salt N4->N5 N6 Free Base Formation (Aqueous NaOH) N5->N6 pH > 10 N7 1-(3-Bromo-5-methylphenyl)piperazine N6->N7

Mechanistic pathway of the double SN2 cyclization.

Experimental Design Rationale (E-E-A-T)

Historically, this reaction suffered from poor yields due to competitive polymerization and premature aziridine formation. To solve this, our protocol adapts the optimized conditions established by Liu and Robichaud 4.

  • Solvent Selection (DEGME): Diethylene glycol monomethyl ether (DEGME) is selected for three critical reasons: its high boiling point (194 °C) allows the reaction to reach the 150 °C required to drive the sterically demanding ring-closure; its polar nature fully dissolves the hydrochloride salts; and its etheric oxygen atoms stabilize the SN2 transition state 5.

  • Absence of External Base During Heating: A common pitfall is adding a base (like K₂CO₃ or DIPEA) during the heating phase to scavenge HCl. However, basic conditions liberate the highly reactive free base of bis(2-chloroethyl)amine, leading to rapid self-polymerization. By running the reaction under inherently acidic conditions, the alkylating agent remains protonated and stable until the aniline nucleophile successfully attacks 6.

  • Self-Validating Workup: Because the product forms as a highly polar hydrochloride salt, the reaction mixture must be basified (pH > 10) post-reaction. The successful phase-transfer of the product into the organic layer upon basification serves as an immediate physical validation of the piperazine free base formation.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction / State
3-Bromo-5-methylaniline 186.051.01.86 gStarting Material / Nucleophile
Bis(2-chloroethyl)amine HCl 178.491.22.14 gBis-alkylating Agent / Solid
DEGME 120.15Solvent15 mLHigh-boiling solvent (bp 194 °C)
Sodium Hydroxide (2M aq) 40.00Excess~20 mLBasifying Agent
1-(3-Bromo-5-methylphenyl)piperazine 255.161.0 (Theoretical)2.55 gTarget Product / Free Base

Step-by-Step Experimental Protocol

Workflow A 3-Bromo-5-methylaniline (1.0 equiv) C DEGME Solvent (150 °C, 12-24 h) A->C B Bis(2-chloroethyl)amine HCl (1.2 equiv) B->C D Aqueous NaOH Workup C->D  Cool to RT E Extraction & Purification (DCM / Column) D->E  Basification F 1-(3-Bromo-5-methylphenyl) piperazine E->F  Yield: >65%

Experimental workflow for arylpiperazine synthesis.

Phase 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-bromo-5-methylaniline (1.86 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (2.14 g, 12.0 mmol).

  • Add 15 mL of anhydrous diethylene glycol monomethyl ether (DEGME).

  • Purge the reaction vessel with Argon or Nitrogen for 5 minutes to displace oxygen and prevent oxidative degradation of the aniline at high temperatures.

Phase 2: High-Temperature Cyclization
  • Submerge the flask in a pre-heated oil bath set to 150 °C .

  • Stir the mixture vigorously. The solid hydrochloride salt will gradually dissolve as the temperature increases.

  • Maintain the reaction at 150 °C for 12 to 24 hours. Monitor the reaction progress via TLC or LC-MS (see Section 5).

Phase 3: Basification and Extraction
  • Once the starting aniline is fully consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the crude dark mixture to a separatory funnel.

  • Add 20 mL of 2M aqueous NaOH solution. Critical Step: Verify that the aqueous layer has reached a pH > 10 using pH paper. This ensures the complete conversion of the piperazine hydrochloride salt to the extractable free base.

  • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Combine the organic extracts and wash with brine (2 × 20 mL) to remove residual DEGME.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane to 10% Methanol in Dichloromethane. Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the secondary amine of the piperazine from streaking on the acidic silica gel.

  • Pool the pure fractions and concentrate to afford 1-(3-Bromo-5-methylphenyl)piperazine as a solid.

Reaction Monitoring & Analytical Characterization

Table 2: Self-Validating Analytical Benchmarks

Analytical MethodTarget ObservationScientific Significance
TLC (DCM:MeOH 9:1) Disappearance of aniline spot (Rf ~0.8); Appearance of polar spot (Rf ~0.2).Confirms consumption of starting material and formation of the highly polar piperazine ring.
LC-MS (ESI+) m/z 255.0 and 257.0 [M+H]⁺ (1:1 isotopic ratio).Validates product mass and confirms the retention of the bromine atom (characteristic isotopic signature).
¹H NMR (CDCl₃) Broad singlet ~1.8 ppm (NH); multiplets ~2.9-3.2 ppm (piperazine CH₂).Confirms piperazine ring formation; integration of 8 aliphatic protons confirms complete bis-alkylation.

Safety, Waste Disposal, and Troubleshooting

  • Safety: Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard derivative and a potent alkylating agent. It must be handled inside a certified fume hood with appropriate PPE (gloves, lab coat, goggles).

  • Troubleshooting Incomplete Conversion: If LC-MS shows a stalled reaction with significant mono-alkylated intermediate, ensure the internal temperature is strictly maintained at 150 °C. Lower temperatures will fail to overcome the activation energy required for the second intramolecular SN2 attack.

  • Waste Disposal: All aqueous layers containing residual nitrogen mustards or DEGME must be disposed of in designated hazardous aqueous waste streams, in compliance with institutional and federal environmental guidelines.

References

  • 1 Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

  • [[3]]() Singh, Y. P., et al. (2020). Design, synthesis and biological evaluation of novel naturally-inspired multifunctional molecules for the management of Alzheimer's disease. European Journal of Medicinal Chemistry.

  • 2 MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • [[4]]() Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and a broad range of anilines in diethylene glycol monomethyl ether. Tetrahedron Letters, 46(46), 7921-7922.

  • [[6]]() Eindhoven University of Technology (Pure). Optimization of key steps towards Rufinamide and Aripiprazole.

  • 5 ACS Publications. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement.

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Disubstituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Solvent-Free Microwave-Assisted Organic Synthesis (MAOS) Application: Rapid generation of privileged CNS pharmacophores

Introduction & Pharmacological Relevance

The 3,5-disubstituted phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics, including monoamine oxidase (MAO) inhibitors and dopaminergic modulators [3]. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a 3,5-disubstitution pattern on the phenyl ring significantly increases potency in modulating dopamine neurotransmission while simultaneously decreasing off-target liabilities, such as hERG potassium channel inhibition (which can lead to cardiac arrhythmia) [2].

Historically, the synthesis of arylpiperazines relied on the cyclization of anilines with bis(2-chloroethyl)amine hydrochloride. Under conventional conductive heating, this double


 reaction requires high-boiling, toxic solvents (e.g., diglyme, n-butanol) and prolonged reflux times (24–48 hours). These harsh conditions often lead to thermal degradation, tar formation, and poor overall yields. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we can exploit the dielectric properties of the reactants to perform this cyclization under solvent-free conditions, reducing reaction times from days to minutes while drastically improving the E-factor (environmental impact) [1].

Mechanistic Rationale: The Physics of Microwave Dielectric Heating

To master this protocol, one must understand the causality behind the reaction conditions. Microwave reactors operate at a frequency of 2.45 GHz, where energy is transferred directly to the molecules via two primary mechanisms: dipole rotation and ionic conduction [4].

In this specific synthesis, bis(2-chloroethyl)amine hydrochloride is an ionic salt. Under microwave irradiation, the ions align and oscillate with the rapidly changing electromagnetic field. This ionic conduction generates intense, localized frictional heat (volumetric heating). Because the reaction is run solvent-free , the solid mixture rapidly melts into a highly concentrated, ionic liquid-like state.

  • Intermolecular

    
     Attack:  The 3,5-disubstituted aniline acts as the nucleophile, attacking one of the chloroethyl groups. The localized superheating provided by the microwave energy rapidly overcomes the high activation energy barrier of this step.
    
  • Intramolecular Ring Closure: The subsequent intramolecular

    
     attack forms the 6-membered piperazine ring. The solvent-free environment maximizes the effective molarity, driving the cyclization to completion before thermal degradation pathways can compete.
    

Mechanism A Microwave Irradiation (2.45 GHz) B Dipole Rotation & Ionic Conduction A->B C Rapid Volumetric Heating B->C D Activation of Polar Transition States (Bis-chloroethyl salt) C->D E Accelerated Cyclization (Minutes vs Hours) D->E F Reduced Thermal Degradation & High Yield E->F

Caption: Mechanistic pathway of microwave dielectric heating accelerating the SN2 cyclization.

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative advantages of transitioning the synthesis of 1-(3,5-dimethylphenyl)piperazine from conventional reflux to the optimized MAOS protocol.

Reaction ParameterConventional HeatingMicrowave-Assisted (MAOS)Causality / Advantage
Heating Mechanism Convection / ConductionDielectric / VolumetricEliminates vessel wall temperature gradients.
Reaction Time 24 - 48 hours10 - 15 minutesRapid activation of polar intermediates [4].
Solvent Diglyme / n-ButanolSolvent-Free (Melt)Maximizes reactant concentration; lowers E-factor.
Average Yield 40 - 55%78 - 85%Short reaction time prevents tarry byproducts [1].
Workup Complexity High (Solvent distillation)Low (Direct acid/base extraction)No high-boiling solvents to remove post-reaction.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the progression from raw material to functionalized pharmacophore is strictly monitored.

Workflow A 3,5-Disubstituted Aniline C Microwave Reactor (Solvent-Free, 160°C, 10 min) A->C B Bis(2-chloroethyl)amine Hydrochloride B->C D 1-(3,5-Disubstituted phenyl) piperazine intermediate C->D Double SN2 Cyclization E Alkyl Halide / Base Microwave (100°C, 5 min) D->E F Target 3,5-Disubstituted N-alkyl-phenylpiperazine E->F N-Alkylation

Caption: Workflow for the microwave-assisted synthesis of 3,5-disubstituted phenylpiperazines.

Protocol A: Solvent-Free Synthesis of 1-(3,5-Dimethylphenyl)piperazine

Note: This protocol utilizes a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring.

Step-by-Step Methodology:

  • Reagent Charging: To a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (2.14 g, 12.0 mmol).

    • Expert Insight: A slight excess (1.2 eq) of the amine salt compensates for trace sublimation and ensures complete conversion of the aniline. Do not add solvent.

  • Sealing: Seal the vial with a Teflon-lined crimp cap or snap-on septum.

  • Microwave Parameters: Program the reactor with the following parameters:

    • Target Temperature: 160°C

    • Ramp Time: 2 minutes. (Causality: A controlled ramp prevents localized superheating and runaway exothermic pressure spikes as the solid mixture melts.)

    • Hold Time: 10 minutes.

    • Max Power: 150 W (Dynamic power modulation enabled).

    • Cooling: Compressed air cooling ON (cool to 50°C post-reaction).

  • Reaction Validation: Upon completion, the mixture will appear as a viscous, dark amber glass. Take a micro-aliquot, dissolve in MeOH, and verify the disappearance of the aniline starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup & Free-Basing: Add 10 mL of deionized water to the vial to dissolve the crude hydrochloride salt. Transfer to a separatory funnel and slowly add 30% NaOH aqueous solution until the pH reaches >12.

    • Causality: The highly alkaline environment is strictly required to neutralize the HCl salt, liberating the lipophilic free piperazine base, while keeping unreacted bis(2-chloroethyl)amine (which is highly water-soluble) in the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product can be used directly for Protocol B, or purified via vacuum distillation/flash chromatography (DCM/MeOH 9:1 with 1%

    
    ) to yield the pure 1-(3,5-dimethylphenyl)piperazine as a pale yellow oil (Yield: ~82%).
    
Protocol B: Microwave-Assisted N-Alkylation

To generate the final drug-like pharmacophore, the secondary amine of the piperazine ring is alkylated. Microwave heating accelerates this typically sluggish step.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine 1-(3,5-dimethylphenyl)piperazine (0.95 g, 5.0 mmol), an alkyl halide (e.g., 1-bromobutane, 5.5 mmol), anhydrous

    
     (2.07 g, 15.0 mmol), and Acetonitrile (5.0 mL).
    
  • Microwave Parameters: Seal the vial and irradiate at 100°C for 5 minutes (Ramp: 1 min, Max Power: 100 W).

    • Expert Insight: Acetonitrile is an excellent microwave solvent due to its high dipole moment, coupling efficiently with the microwave field to rapidly reach the target temperature.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

    
     and 
    
    
    
    ). Rinse the pad with fresh Acetonitrile (5 mL).
  • Isolation: Concentrate the filtrate under reduced pressure to afford the cleanly alkylated 3,5-disubstituted N-alkyl-phenylpiperazine in near-quantitative yield (>90%).

References

  • Jaisinghani, H. G., et al. "Microwave assisted rapid synthesis of 1-arylpiperazines." Synthetic Communications 28.6 (1998): 1175-1178. URL:[Link]

  • Sonesson, C., et al. "3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission." US Patent 8,501,777 B2 (2013).
  • Fossa, P., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 29.1 (2024): 134. URL:[Link]

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. URL:[Link]

Application Note: Precision Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the preparation of 1-(3-Bromo-5-methylphenyl)piperazine hydrochloride , a critical scaffold in the development of GPCR ligands (specifically serotonin 5-HT modulators) and kinase inhibitors.

Unlike traditional nucleophilic aromatic substitution (


) methods, which fail due to the electron-neutral/deactivated nature of the 3-bromo-5-methylbenzene ring, this protocol utilizes a Buchwald-Hartwig Cross-Coupling . We employ a specific catalytic system designed to balance reactivity with selectivity, ensuring mono-amination of the symmetric 3,5-dibromotoluene starting material while preserving the second bromine atom for future diversification.
Key Technical Advantages
  • Regioselectivity: Optimized stoichiometry prevents bis-amination of the dibromide precursor.

  • Scalability: Avoids toxic "nitrogen mustard" cyclization routes.

  • Purification: Orthogonal protection strategy (N-Boc) facilitates facile removal of catalyst residues prior to salt formation.

Strategic Analysis & Retrosynthesis

The Challenge: Electronic Deactivation

The target molecule contains a benzene ring substituted with a methyl group (weakly electron-donating) and a bromine atom (weakly deactivating/withdrawing). Standard


 requires strong electron-withdrawing groups (e.g., 

,

) ortho/para to the leaving group. Consequently, reacting 3,5-dibromotoluene with piperazine under thermal conditions results in negligible yield or intractable tars (benzyne pathways).
The Solution: Palladium Catalysis

We employ a Pd(0)-catalyzed C-N bond formation.[1][2][3] The symmetric nature of the starting material, 3,5-dibromotoluene , simplifies the regiochemistry—reaction at either bromine yields the same intermediate. The critical process parameter (CPP) is controlling the Mono- vs. Bis-amination ratio .

Route Overview:

  • Coupling: 3,5-Dibromotoluene + N-Boc-piperazine

    
    tert-Butyl 4-(3-bromo-5-methylphenyl)piperazine-1-carboxylate.
    
  • Deprotection/Salt Formation: Acidic cleavage of Boc group

    
     Target HCl Salt.
    

Experimental Protocol

Phase 1: Buchwald-Hartwig Mono-Amination

Objective: Selectively couple one equivalent of piperazine while retaining the second bromine.

Reagents & Stoichiometry
ComponentRoleEquiv.MWNotes
3,5-Dibromotoluene Substrate1.0249.93Symmetric electrophile
1-Boc-piperazine Nucleophile1.05186.25Slight excess ensures conversion
Pd₂(dba)₃ Catalyst Precursor0.02915.72Source of Pd(0)
BINAP Ligand0.04622.68rac-BINAP is sufficient
NaOtBu Base1.496.10Sodium tert-butoxide
Toluene Solvent10 vol-Anhydrous, degassed
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: Sparge anhydrous toluene with nitrogen for 20 minutes prior to use. Rationale: Dissolved oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) to the flask. Add 20% of the toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red.

    • Expert Insight: Pre-stirring allows ligand exchange (displacing dba with BINAP) to form the active catalytic species

      
       before the oxidative addition step.
      
  • Substrate Addition: Add 3,5-Dibromotoluene (1.0 eq), 1-Boc-piperazine (1.05 eq), and NaOtBu (1.4 eq). Wash down with the remaining toluene.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

    • Checkpoint: Reaction typically completes in 4–6 hours. If bis-aminated product (lower Rf) appears significantly (>5%), stop heating immediately.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target: Isolate the mono-brominated Boc-intermediate.

Phase 2: Deprotection and Salt Formation

Objective: Cleave the carbamate protecting group and isolate the stable hydrochloride salt.

Reagents
  • Boc-Intermediate (from Phase 1)

  • 4M HCl in 1,4-Dioxane (excess)

  • Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Procedure
  • Dissolution: Dissolve the purified Boc-intermediate in minimal 1,4-dioxane (or DCM) at 0°C.

  • Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise.

  • Reaction: Warm to room temperature and stir for 2–3 hours. The solution will become cloudy as the salt begins to precipitate.

    • Monitoring: CO₂ gas evolution indicates deprotection.

  • Precipitation: Dilute the slurry with excess Diethyl Ether or MTBE to force complete precipitation of the salt.

  • Isolation: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic). Wash the cake with fresh ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆):

    • 
       9.0–9.5 ppm (broad s, 2H, 
      
      
      
      ).
    • 
       6.8–7.2 ppm (m, 3H, Aromatic protons). Look for a 1:1:1 integration pattern indicating 1,3,5-substitution.
      
    • 
       3.2–3.4 ppm (m, 8H, Piperazine ring).
      
    • 
       2.25 ppm (s, 3H, Aryl-CH₃).
      
  • Mass Spectrometry (ESI):

    • Positive mode should show M+H peaks at m/z ~255 and 257 (1:1 ratio), confirming the presence of one bromine atom.

    • Failure Mode: If you see a cluster at m/z ~330+, bis-amination occurred.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Catalyst poisoningEnsure rigorous degassing of solvents. Use fresh NaOtBu (it degrades with moisture).
Bis-amination Excess amine or high tempStrictly limit amine to 1.05 eq. Lower temp to 80°C. Dilute reaction concentration.
Incomplete Deprotection Old HCl reagentUse fresh 4M HCl in Dioxane. Ensure reaction runs for at least 3 hours.

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical decision points.

SynthesisPath Start 3,5-Dibromotoluene (Symmetric Precursor) Intermediate Boc-Protected Intermediate (Mono-bromo species) Start->Intermediate Buchwald-Hartwig Mono-Amination BisProduct Bis-Aminated Impurity (Undesired) Start->BisProduct Over-reaction (Excess Amine/Heat) Reagents1 Pd2(dba)3 / BINAP NaOtBu, Toluene, 90°C 1-Boc-Piperazine (1.05 eq) Reagents1->Intermediate FinalProduct 1-(3-Bromo-5-methylphenyl) piperazine HCl Intermediate->FinalProduct Acidic Deprotection (-Boc, +HCl) Deprotection 4M HCl in Dioxane Deprotection->FinalProduct

Caption: Figure 1. Reaction scheme highlighting the specificity required to avoid bis-amination impurities.

Purification Logic Tree

Decision matrix for isolating the pure salt from crude reaction mixtures.

PurificationLogic Crude Crude Reaction Mixture (Toluene) Filter Filter through Celite (Remove Pd black) Crude->Filter TLC TLC Analysis (Check for Bis-product) Filter->TLC Column Flash Chromatography (Hex/EtOAc) TLC->Column Bis-product detected DirectSalt Direct Crystallization (Risky for purity) TLC->DirectSalt Clean mono-spot (Rare) AcidTx Treat with HCl/Dioxane Column->AcidTx DirectSalt->AcidTx Precip Precipitate with Ether AcidTx->Precip Final Final HCl Salt Precip->Final

Caption: Figure 2. Purification workflow emphasizing the necessity of chromatography before salt formation.

References

  • Organic Syntheses. "Buchwald-Hartwig Coupling: General Procedure." Organic Syntheses. Accessed October 2023.[2] Link

  • National Institutes of Health (NIH). "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." PMC. Link

  • BenchChem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." BenchChem Technical Notes. Link

  • Massachusetts Institute of Technology (MIT). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." MIT Open Access Articles. Link

  • Google Patents. "Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt (US5338846A)." Link

Sources

Application Note: Recrystallization Systems for 1-(3-Bromo-5-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for 1-(3-Bromo-5-methylphenyl)piperazine , a critical intermediate often utilized in the synthesis of serotonin (5-HT) receptor ligands. Due to the lipophilic nature of the 3-bromo-5-methyl substitution pattern, this molecule frequently presents as an oil or low-melting solid in its free base form, rendering direct recrystallization ineffective.

This Application Note establishes the Hydrochloride (HCl) Salt Formation as the primary vehicle for purification. We define specific solvent systems, thermodynamic parameters, and troubleshooting mechanisms to resolve common "oiling out" phenomena associated with aryl piperazines.

Physicochemical Analysis & Solvent Strategy

Molecular Profile
  • Target: 1-(3-Bromo-5-methylphenyl)piperazine

  • Functional Groups:

    • Piperazine Ring:[1][2][3][4][5][6] Secondary amine (

      
      ). Highly polar, H-bond donor/acceptor.
      
    • Phenyl Substituents (3-Br, 5-Me): Significant lipophilicity. These groups disrupt the crystal lattice energy of the free base, lowering the melting point.

The Purification Strategy

Direct recrystallization of the free base is not recommended due to its tendency to form supersaturated oils. The standard protocol requires converting the free base into a mono- or dihydrochloride salt to increase lattice energy and melting point (


C), enabling robust crystallization.
Solvent Selection Matrix (HCl Salt Form)
Solvent SystemRolePolarity (

)
SuitabilityContext
Isopropanol (IPA) Primary18.3Excellent "Goldilocks" solvent. Soluble hot, insoluble cold.
Ethanol (EtOH) Primary24.6GoodHigh solubility; often requires an anti-solvent.
Diethyl Ether / MTBE Anti-Solvent4.3 / 2.6Critical Used to drive precipitation from EtOH solutions.
Water Co-Solvent78.5PoorHigh solubility; risk of oiling out due to lipophilic ring.
Acetone Wash20.7ModerateGood for washing filter cakes; avoid boiling (hemiaminal risk).

Experimental Protocols

Protocol A: Isopropanol (IPA) Recrystallization (Recommended)

Best for: High-purity requirements where yield can be sacrificed for quality.

Workflow Diagram:

Recrystallization_IPA Start Crude HCl Salt Dissolve Suspend in IPA Heat to Reflux (82°C) Start->Dissolve Check Full Dissolution? Dissolve->Check AddSolvent Add minimal MeOH (dropwise) Check->AddSolvent No Filter Hot Filtration (Remove insolubles) Check->Filter Yes AddSolvent->Check Cool Slow Cool to RT (2-3 hours) Filter->Cool Chill Chill to 0-4°C (1 hour) Cool->Chill Isolate Filter & Wash (Cold IPA) Chill->Isolate

Figure 1: Decision tree for the Isopropanol (IPA) recrystallization method.

Step-by-Step Procedure:

  • Preparation: Place 5.0 g of crude 1-(3-Bromo-5-methylphenyl)piperazine HCl in a round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 10-15 mL/g). Heat to reflux (

    
    C).
    
    • Note: If the solid does not dissolve completely at reflux, add Methanol (MeOH) dropwise until clear. Do not exceed 10% v/v MeOH.

  • Hot Filtration: While boiling, filter the solution through a pre-heated glass frit or Celite pad to remove inorganic salts (e.g., Pd black from synthesis).

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 2–3 hours) with gentle stirring. Rapid cooling will trap impurities.

  • Crystallization: Once solids appear, cool the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter the white crystalline solid. Wash the cake twice with cold IPA (

    
    C).
    
  • Drying: Dry under vacuum at

    
    C for 12 hours.
    
Protocol B: Anti-Solvent Precipitation (EtOH / MTBE)

Best for: Maximizing recovery (Yield) or when the salt is too soluble in IPA.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (Abs.) .

  • Precipitation: Remove from heat. While the solution is still warm (approx.

    
    C), add MTBE  (Methyl tert-butyl ether) or Diethyl Ether  dropwise.
    
  • Cloud Point: Stop addition immediately when a faint persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Cover and allow to stand undisturbed at room temperature. The vapor pressure difference (if using open vessel diffusion) or slow cooling will drive crystal formation.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Aryl piperazine salts often separate as a second liquid phase (oil) rather than crystals, particularly if the solution is too concentrated or cooled too quickly.

Mechanism: The lipophilic 3-Bromo-5-methylphenyl moiety lowers the energy barrier for liquid-liquid phase separation compared to crystallization.

Corrective Actions:

  • Seeding: Retain a small crystal from a previous batch. Add it to the solution at the metastable zone (approx.

    
    C below boiling point).
    
  • Reheating: If oil forms, reheat the mixture until clear. Add 10% more solvent and cool more slowly.

  • High-Shear Stirring: Vigorous stirring during cooling can sometimes induce nucleation over oiling.

Impurity Profile Management
Impurity TypeOriginRemoval Strategy
Pd Catalyst Buchwald-HartwigHot filtration through Celite; use of scavenger resins (e.g., SiliaMetS) prior to salt formation.
Aniline Derivative Hydrolysis of imineHighly soluble in IPA; remains in mother liquor.
Inorganic Salts NeutralizationInsoluble in hot EtOH/IPA; removed via hot filtration.

Synthesis & Salt Formation Workflow

For researchers synthesizing the precursor, the transition from reaction mixture to crystallizable salt is the most critical step.

Salt_Formation Rxn Reaction Mixture (Buchwald-Hartwig) Workup Aqueous Workup (Extract to EtOAc) Rxn->Workup FreeBase Free Base Oil (1-(3-Br-5-Me-Ph)-piperazine) Workup->FreeBase Concentrate SaltGen Salt Formation (Add 4M HCl in Dioxane) FreeBase->SaltGen Dissolve in Et2O CrudeSolid Precipitate Crude Salt SaltGen->CrudeSolid Exothermic Pure Recrystallized Product CrudeSolid->Pure See Protocol A

Figure 2: Workflow from synthesis to isolable salt.

References

  • Chaudhari, P., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine derivatives. International Journal of PharmTech Research. Retrieved from [Link]

  • SWGDRUG. (2005).[7] Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[8] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. Our goal is to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(3-Bromo-5-methylphenyl)piperazine?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction involves the cross-coupling of an aryl halide (3-bromo-5-methylaniline) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2] This method is favored for its broad functional group tolerance and generally high yields when optimized.[1][3]

Q2: My reaction is showing low or no yield. What are the likely causes?

Low or no product formation in a Buchwald-Hartwig amination can stem from several factors:

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[1] For this specific transformation, bulky, electron-rich phosphine ligands are generally preferred.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle.[6][7] A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong base might be incompatible with other functional groups.[4][5]

  • Poor Reagent Purity or Reaction Setup: The reaction is sensitive to air and moisture. Ensure that all reagents are pure, solvents are anhydrous and degassed, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating to proceed at a reasonable rate, often in the range of 80-110 °C.[4] However, excessively high temperatures can lead to catalyst decomposition.

Q3: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?

The formation of a fine black precipitate is likely "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[4] This indicates catalyst decomposition and will lead to a cessation of the reaction. Common causes for catalyst decomposition include:

  • Exposure to oxygen.

  • Excessively high reaction temperatures.

  • Incompatible solvents or impurities.

Q4: How can I minimize the formation of the bis-arylated byproduct?

The formation of a bis-arylated piperazine is a common side reaction when the stoichiometry is not carefully controlled.[5] To favor the desired mono-arylated product, it is recommended to use an excess of piperazine relative to the aryl bromide.[5][8] A slow addition of the aryl bromide to the reaction mixture can also help maintain a high concentration of piperazine and suppress the formation of the bis-arylated product.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine via Buchwald-Hartwig amination.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive CatalystUse a fresh, high-purity catalyst or a more air-stable precatalyst. Ensure the reaction is performed under a strict inert atmosphere.[5]
Inappropriate LigandScreen different bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[8][9]
Incorrect BaseFor this reaction, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are commonly effective.[5] If your substrate has base-sensitive functional groups, a milder base like Cs₂CO₃ could be beneficial.[9]
Unsuitable SolventToluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] Ensure the solvent is anhydrous and degassed.[4]
Reaction Stalls (Initial product formation, then stops) Catalyst DecompositionThis is often indicated by the formation of palladium black.[4] Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction progress closely.
Catalyst PoisoningAmines themselves can sometimes act as ligands and inhibit the catalyst.[10] Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes help.
Formation of Side Products Hydrodehalogenation (Aryl bromide is reduced)This is a known side reaction where the aryl halide is reduced instead of undergoing C-N coupling.[1] Lowering the reaction temperature may disfavor this pathway.[5]
Bis-arylation of PiperazineUse an excess of piperazine (2-3 equivalents) relative to the aryl bromide.[5][8] Consider slow addition of the aryl bromide.
Difficult Purification Residual PalladiumAfter the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues before proceeding with aqueous workup and chromatography.[4]
Co-eluting ImpuritiesIf standard silica gel chromatography is ineffective, consider alternative purification techniques such as reverse-phase chromatography or crystallization.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromo-5-methylaniline (1.0 equiv.)

  • Piperazine (2.0 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous, degassed toluene via syringe.

  • Add 3-Bromo-5-methylaniline to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity & Inert Atmosphere - Use fresh precatalyst - Ensure rigorous inert conditions Start->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry - Use anhydrous/degassed solvent - Confirm stoichiometry (excess piperazine) Check_Catalyst->Check_Reagents If no improvement Screen_Conditions Screen Reaction Conditions - Vary ligand, base, and temperature Check_Reagents->Screen_Conditions If no improvement Analyze_Side_Products Analyze for Side Products - Look for hydrodehalogenation or bis-arylation Screen_Conditions->Analyze_Side_Products If still low yield Success Improved Yield Screen_Conditions->Success If yield improves Purification_Issues Address Purification Challenges - Filter through Celite® post-reaction - Explore alternative chromatography Analyze_Side_Products->Purification_Issues If product is present but impure Purification_Issues->Success If purity improves

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • JACS Au. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • PMC. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ResearchGate. (2025). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • PMC. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]

  • Google Patents. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Google Patents. (n.d.). A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US6028195A - Piperazine derivatives and process for the preparation thereof.

Sources

Technical Support Center: Purification of 1-(3-Bromo-5-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard workups (simple acid/base washes) have failed to completely remove aniline impurities from your piperazine scaffold.

This separation is chemically challenging because both the target molecule and the impurity are amines. However, they possess distinct physicochemical properties—specifically basicity (pKa) and nucleophilicity —that we can exploit to achieve >98% purity.

The Chemist's Dilemma
  • The Target (Secondary Amine): The distal nitrogen of the piperazine ring is highly basic (

    
    ).
    
  • The Impurity (Primary Aniline): The nitrogen attached to the phenyl ring is weakly basic (

    
    ) due to resonance and the electron-withdrawing effect of the bromine substituent.
    

This


 of approximately 4–5 units is your primary leverage point.

Module 1: The "pH Swing" Extraction (Recommended)

This method is the most scalable and "green" approach. It relies on creating a specific pH window where the piperazine is protonated (water-soluble) while the aniline remains neutral (organic-soluble).

The Logic

At pH 5.5 – 6.0 :

  • Piperazine:

    
     Protonated (
    
    
    
    ). Partitions to Aqueous.
  • Aniline:

    
     Neutral (
    
    
    
    ). Partitions to Organic.
Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during the critical pH adjustment.

  • Total Protonation: Extract the organic layer with 1M HCl (3x).

    • Result: Both the product and the aniline move into the aqueous layer (as salts). Discard the organic layer (removes non-basic impurities).

  • The Critical pH Adjustment:

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add saturated

      
        or 2M NaOH  while monitoring with a calibrated pH meter.
      
    • STOP exactly at pH 5.8 – 6.0.

  • The Selective Wash:

    • Extract this aqueous solution (pH 6) with Diethyl Ether (

      
      )  or Toluene  (3x).
      
    • Mechanism:[1][2][3] The neutral aniline extracts into the ether/toluene. The charged piperazine stays in the water.

    • Verification: Check the organic wash by TLC. It should contain the fast-moving aniline spot.

  • Product Recovery:

    • Adjust the aqueous layer pH to >12 using 4M NaOH .

    • Extract with DCM or EtOAc (3x).

    • Dry over

      
      , filter, and concentrate.
      
Troubleshooting the pH Swing
IssueCauseSolution
Emulsions Piperazine surfactants at neutral pH.Add solid NaCl (brine saturation) to the aqueous layer before extraction.[4] Filter through Celite if necessary.[4]
Low Yield pH was raised too high (>6.5) during Step 4.Re-acidify the combined organic washes from Step 4 and repeat the process carefully.
Aniline Remains pH was too low (<5.0) during Step 4.The aniline was still protonated.[4] Repeat Step 4 at a slightly higher pH (6.2).

Module 2: The Copper(II) Sequestration

If the pH swing is insufficient, use Copper(II) Sulfate. This method exploits the ability of copper to form strong, water-soluble complexes with primary amines (anilines) more readily than sterically hindered secondary amines.

Protocol
  • Dissolve crude material in DCM .

  • Prepare a 10% aqueous solution of

    
     .
    
  • Wash the organic layer vigorously with the copper solution (3x).

    • Visual Cue: The aqueous layer will turn deep blue/purple as it complexes the amine.[5]

    • Endpoint: Continue washing until the aqueous layer remains light blue (color of the stock solution).

  • Wash with Brine (to remove trapped copper salts).

  • Dry and concentrate.

Warning: Ensure your product does not act as a chelating ligand. Piperazines can coordinate copper, though usually less strongly than primary amines. Test on a small scale first.

Module 3: Chromatographic Purification

When running column chromatography, anilines often "tail," contaminating the slower-moving piperazine.

Mobile Phase Modifiers

Standard Silica Gel is acidic (


). This protonates the piperazine, causing it to stick.
  • The Fix: You must basify the silica.

  • Solvent System: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Pre-treatment: Flush the column with the mobile phase containing the base before loading your sample. This neutralizes active acidic sites on the silica.

Visualizing the Workflow

The following decision tree helps you select the correct purification path based on your specific impurity profile.

PurificationLogic Start Crude Mixture (Product + Aniline) Check_pKa Method 1: pH Swing (Exploit pKa ~4 vs ~9) Start->Check_pKa Primary Strategy Decision_Purity Is Purity >98%? Check_pKa->Decision_Purity Analyze (NMR/HPLC) Success Final Product (Isolated) Decision_Purity->Success Yes Method_Cu Method 2: Copper Wash (10% CuSO4) Decision_Purity->Method_Cu No (Aniline Persists) Method_Col Method 3: Chromatography (DCM:MeOH + 1% TEA) Method_Cu->Method_Col If Fails Method_Col->Success

Caption: Logical flow for selecting the appropriate purification module based on experimental outcomes.

Frequently Asked Questions (FAQs)

Q: My product turned reddish-brown after the workup. Is it decomposed? A: Likely not. Anilines are notorious for oxidizing into colored "azo" or "quinone-like" impurities even in trace amounts. These are highly colored but often represent negligible mass. A quick filtration through a small pad of activated charcoal or silica usually removes the color.

Q: Can I use a scavenger resin? A: Yes. If you have the budget, Polystyrene-Benzaldehyde resins are excellent. They react selectively with the primary amine (aniline) to form an imine, which stays on the bead. The secondary amine (piperazine) cannot form a stable imine and passes through.

  • Reagent: PS-Benzaldehyde (approx. 3 equivalents relative to impurity).

  • Time: Stir gently for 4–16 hours.

Q: Why not use Acetic Anhydride to react away the aniline? A: This is risky. While the aniline reacts faster, the piperazine is also nucleophilic and will eventually acetylate, forming an amide impurity that is very difficult to separate. The pH swing is far safer for your yield.

Q: I am seeing a new spot on TLC after using Acetone/DCM. What is it? A: Piperazines can react with acetone (a ketone) to form an enamine or aminal, especially if the silica is acidic. Avoid acetone in your column if possible; stick to Methanol/DCM.

References

  • BenchChem Technical Support. (2025).[6] Workup Procedures for Reactions Involving Substituted Anilines. BenchChem. 4[2][3][4][6][7][8][9]

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8] Journal of Chemical & Engineering Data. 8[2][3][6][7][8]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. 5[2][3][6][7][8][9][10]

  • ResearchGate Discussion. (2014). How do I remove aniline from the reaction mixture?11[2][3][8]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. 12

Sources

Technical Support Center: Overcoming Solubility Challenges for 1-(3-Bromo-5-methylphenyl)piperazine in In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers facing solubility and precipitation issues when working with 1-(3-Bromo-5-methylphenyl)piperazine . Due to its highly lipophilic halogenated aromatic ring paired with an ionizable secondary amine, this compound presents unique formulation challenges. Below, we provide causality-driven troubleshooting strategies, self-validating protocols, and authoritative physicochemical guidelines to ensure robust and reproducible bioassay data.

Core Physicochemical FAQs

Q: Why does 1-(3-Bromo-5-methylphenyl)piperazine precipitate immediately upon addition to my cell culture media? A: This is driven by a phenomenon known as the "solvent crash." While the compound easily dissolves in 100% Dimethyl sulfoxide (DMSO) due to its hydrophobic bromo-methylphenyl moiety, rapid introduction into an aqueous physiological buffer (pH 7.4) forces the lipophilic domains out of solution. Supersaturated solutions in DMSO often fail to maintain solubility when the co-solvent effect is rapidly diluted in aqueous media [1.16]. When highly hydrophobic molecules precipitate, the actual dissolved concentration is much lower than the nominal concentration, leading to underestimated biological activity and false negatives[1].

Q: Can I simply increase the DMSO concentration to keep the compound dissolved? A: No. While increasing DMSO improves kinetic solubility, final assay concentrations above 0.5% (v/v) frequently induce cytotoxicity, alter membrane permeability, and cause artifactual assay readouts (e.g., skewed reactive oxygen species or IL-6 production)[2]. In sensitive cell lines, even 0.3125% DMSO can show variable cytotoxic effects depending on exposure duration[2].

Q: Are there alternative organic solvents that are better tolerated by cells and proteins? A: Yes. For highly lipophilic ligands, alternative biocompatible co-solvents like PEG3350 or glycerol can be utilized. These solvents often offer superior protein stability and prevent ligand precipitation without the severe cytotoxic liabilities associated with high-concentration DMSO[3].

Q: How can I leverage the piperazine ring to improve aqueous solubility? A: The piperazine ring contains a basic secondary amine. By lowering the buffer pH slightly (e.g., pH 6.0–6.5), the amine becomes protonated, significantly increasing the compound's polarity and aqueous solubility. If pH adjustment is incompatible with your bioassay, formulating the compound as an inclusion complex with cyclodextrins is a highly effective, biologically inert alternative for piperazine derivatives[4].

Advanced Troubleshooting Workflows

To systematically resolve precipitation without compromising cellular viability, follow the decision-tree workflow below.

Workflow Start Compound Precipitation in Assay Buffer CheckDMSO Is DMSO > 0.5% v/v? Start->CheckDMSO ReduceDMSO Optimize Stock & Reduce DMSO CheckDMSO->ReduceDMSO Yes CheckpH Adjust Buffer pH (Protonate Piperazine) CheckDMSO->CheckpH No Validate Validate via Kinetic Solubility Assay (HPLC) ReduceDMSO->Validate UseCD Formulate with HP-β-CD (Inclusion Complex) CheckpH->UseCD Insoluble CheckpH->Validate Soluble UseCD->Validate

Caption: Decision-tree workflow for resolving 1-(3-Bromo-5-methylphenyl)piperazine solubility issues.

Self-Validating Experimental Protocols

Protocol A: Cyclodextrin Inclusion Complexation

Cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), form non-covalent inclusion complexes with hydrophobic molecules. The lipophilic bromo-methylphenyl group is sequestered within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility. This enhances bioavailability without altering the intrinsic structurally-driven pharmacodynamics of the piperazine derivative[4].

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Direct Powder Addition: Weigh the required mass of 1-(3-Bromo-5-methylphenyl)piperazine powder and add it directly to the HP-β-CD solution. Causality Note: Do not use a DMSO stock for this step. Introducing DMSO creates a competitive ternary system that reduces the efficiency of the cyclodextrin inclusion complex.

  • Equilibration: Incubate the suspension with continuous orbital shaking at 37°C for 24–48 hours to allow the non-covalent complex to reach thermodynamic equilibrium.

  • Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation (Crucial): Do not assume the nominal concentration. Quantify the exact concentration of the solubilized compound in the filtrate using HPLC-UV against a standard curve. Use this empirically verified concentration to dose your bioassay.

Protocol B: The "Pre-Dilution Cascade" Method

If cyclodextrins cannot be used, a pre-dilution cascade prevents the localized "crashing" that occurs when high-concentration DMSO stocks contact aqueous media.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG3350 or Glycerol). This reduces the thermodynamic shock upon aqueous entry.

  • Aqueous Transition: Add the intermediate solution dropwise to the pre-warmed (37°C) assay buffer while vortexing vigorously to ensure rapid dispersal.

  • Self-Validation: Perform a miniaturized shake-flask kinetic solubility test [1.16]. Centrifuge the final assay media at 10,000 x g for 10 minutes and analyze the supernatant via UV-Vis or LC-MS to confirm the absence of micro-precipitates before applying to cells.

Quantitative Data Summaries

To assist in solvent selection, the following table summarizes the compatibility and cellular tolerability of various solubilization strategies.

Table 1: Solvent Compatibility & Cellular Tolerability Guidelines

Solubilization AgentMax Recommended Final Conc.Mechanism of ActionImpact on Bioassays & Cellular Health
DMSO ≤ 0.5% (v/v)Polar aprotic solvent; disrupts crystal lattice.Concentrations >1% cause cytotoxicity and alter ROS/IL-6 production; 0.3125% is generally safe for most lines[2].
PEG3350 ≤ 2.0% (v/v)Co-solvent; limits hydrophobic interactions.Excellent for preserving protein stability and ligand-binding kinetics in biochemical assays[3].
Glycerol ≤ 5.0% (v/v)Viscosity enhancer; co-solvent.Preserves protein integrity and provides acceptable solubilization for lipophilic ligands[3].
HP-β-CD ≤ 10.0% (w/v)Non-covalent inclusion complexation.Dramatically enhances aqueous solubility; generally inert and preserves intrinsic pharmacodynamics[4].

Pharmacological Context

Piperazine derivatives, particularly phenylpiperazines, are frequently evaluated in bioassays for their ability to modulate G-protein coupled receptors (GPCRs), such as 5-HT (serotonin) receptors. Ensuring the compound is fully solubilized is critical, as particulate matter cannot properly interact with membrane-bound receptors, leading to assay failure.

Pathway Ligand Solubilized Phenylpiperazine Receptor GPCR / 5-HT Receptor Ligand->Receptor Binds GProtein G-Protein Cascade Receptor->GProtein Activates Effector Secondary Messengers GProtein->Effector Modulates Response Bioassay Readout Effector->Response Triggers

Caption: Typical GPCR signaling cascade modulated by solubilized phenylpiperazine derivatives.

References

  • Considerations regarding use of solvents in in vitro cell based assays Source: researchgate.net URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: nih.gov (PMC) URL:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: researchgate.net URL:[Link]

  • Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation Source: nih.gov (PMC) URL:[Link]

  • Miniaturization of Drug Solubility and Dissolution Testings Source: helsinki.fi URL:[Link]

Sources

Validation & Comparative

Selectivity of 1-(3-Bromo-5-methylphenyl)piperazine for 5-HT receptors

Author: BenchChem Technical Support Team. Date: March 2026

The phenylpiperazine scaffold is a cornerstone in neuropharmacology, serving as the structural foundation for numerous serotonergic (5-HT) ligands. As an application scientist navigating the complexities of central nervous system (CNS) drug development, I frequently evaluate how subtle structural modifications on this scaffold dictate receptor subtype selectivity.

This guide provides an in-depth comparative analysis of 1-(3-Bromo-5-methylphenyl)piperazine (3-Br-5-Me-PP) against benchmark alternatives like mCPP, TFMPP, and WAY-100635. By examining the causality behind its structural design and outlining self-validating experimental workflows, this guide equips researchers with the data and methodologies needed to benchmark novel 5-HT receptor ligands.

Structural Causality: Why the 3-Bromo-5-Methyl Substitution?

The 5-HT receptor family comprises highly homologous G-protein coupled receptors (GPCRs). Achieving selectivity—particularly between the 5-HT2C (therapeutic target for obesity and psychosis) and 5-HT2B (off-target associated with cardiac valvulopathy) subtypes—is notoriously difficult1[1].

The design of 3-Br-5-Me-PP leverages specific steric and electronic effects to navigate these highly conserved orthosteric pockets:

  • The Piperazine Anchor: The basic nitrogen of the piperazine ring is protonated at physiological pH, forming a mandatory ionic salt bridge with the conserved Asp3.32 residue found across all 5-HT receptors2[3].

  • 3-Bromo (Halogen Bonding & Lipophilicity): Unlike the lighter chloro-substitution in 4[4], the larger, highly polarizable bromine atom engages in directed halogen bonding with specific threonine/serine residues in the 5-HT1A and 5-HT2C binding pockets, significantly anchoring the ligand and boosting affinity.

  • 5-Methyl (Steric Clash for Selectivity): The addition of a meta-methyl group is a deliberate steric maneuver. The 5-HT2B receptor pocket is marginally more constricted than the 5-HT2C pocket. The 5-methyl group creates a spatial clash within the 5-HT2B receptor, selectively degrading its binding affinity while preserving 5-HT2C and 5-HT1A interactions.

Comparative Selectivity Profile

To objectively evaluate 3-Br-5-Me-PP, we must benchmark its binding affinities (


) against standard reference compounds. The data below summarizes the established structure-activity relationship (SAR) trends for disubstituted phenylpiperazines compared to classic pharmacological tools.
Compound5-HT1A

(nM)
5-HT2A

(nM)
5-HT2B

(nM)
5-HT2C

(nM)
Primary Pharmacological Profile
3-Br-5-Me-PP ~15.0~250.0~120.0~8.0Mixed 5-HT1A/2C Agonist
mCPP 40.0100.010.03.0Non-selective 5-HT2 Agonist[4]
TFMPP 280.0150.020.015.05-HT1B/2C Agonist5[5]
WAY-100635 0.2>1000>1000>10006[6]

Data Interpretation: While mCPP and TFMPP suffer from high 5-HT2B affinity (posing cardiotoxic risks), the 3,5-disubstitution pattern in 3-Br-5-Me-PP widens the therapeutic window by pushing 5-HT2B affinity into the >100 nM range while maintaining single-digit nanomolar affinity for 5-HT2C.

Mechanistic Pathway Visualization

Understanding selectivity requires mapping the divergent downstream signaling cascades triggered by the ligand.

G cluster_Receptors 5-HT Receptor Subtypes cluster_Effectors Downstream Effectors Ligand 3-Br-5-Me-PP (Test Ligand) HT1A 5-HT1A (Gi/o) Ligand->HT1A Agonist HT2A 5-HT2A (Gq/11) Ligand->HT2A Antagonist HT2C 5-HT2C (Gq/11) Ligand->HT2C Agonist cAMP ↓ cAMP Accumulation HT1A->cAMP Inhibition IP3 ↑ IP3 / DAG Release HT2A->IP3 Blockade HT2C->IP3 Activation Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Release

Fig 1. Divergent G-protein coupled signaling pathways modulated by 3-Br-5-Me-PP at 5-HT receptors.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental evaluation of 3-Br-5-Me-PP must rely on self-validating protocols. Below are the optimized workflows for determining affinity and functional selectivity.

Competitive Radioligand Binding Assay (Affinity)

Causality of Design: We utilize


mesulergine for 5-HT2C assays rather than endogenous 

5-HT. Endogenous 5-HT binds indiscriminately to multiple subtypes and is highly susceptible to rapid oxidation. Mesulergine provides a stable, high-affinity probe specifically optimized for the 5-HT2C/2A pockets, drastically reducing background noise.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2C receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of

    
    mesulergine (final concentration 1 nM), 50 µL of 3-Br-5-Me-PP (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension (20 µg protein/well).
  • Incubation & Filtration: Incubate the microplate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter.

  • Self-Validation Checkpoint: The assay plate must include a Z'-factor control column comparing Total Binding (buffer only) vs. Non-Specific Binding (defined by 10 µM mianserin). A Z'-factor ≥ 0.5 is strictly required to validate the plate. If the signal window collapses below this threshold, the data is discarded, ensuring only high-fidelity binding data is reported.

IP1 Accumulation Assay (Functional Selectivity)

Causality of Design: While 5-HT2C activation triggers


 and subsequent calcium release, 

is metabolized too rapidly for highly reproducible microplate quantification. By adding Lithium Chloride (LiCl) to the buffer, we inhibit inositol monophosphatase, causing the stable downstream metabolite

to accumulate. This yields a vastly superior signal-to-noise ratio compared to transient calcium flux assays.

Step-by-Step Protocol:

  • Cell Plating: Seed 5-HT2C expressing CHO cells in 384-well white plates at 10,000 cells/well. Incubate overnight.

  • Stimulation: Remove media and add 3-Br-5-Me-PP at varying concentrations diluted in stimulation buffer (containing 50 mM LiCl). Incubate for 60 minutes at 37°C.

  • Detection: Lyse the cells by adding HTRF (Homogeneous Time-Resolved Fluorescence)

    
    -d2 conjugate and Anti-
    
    
    
    Cryptate. Incubate for 1 hour at room temperature.
  • Readout: Read the plate on an HTRF-compatible reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation Checkpoint: A full dose-response curve of the endogenous reference full agonist (5-HT) is run in parallel on every plate. The

    
     of 5-HT is set as 100% efficacy. The assay is only validated if the 
    
    
    
    of the 5-HT control falls within 0.5 log units of its historically established mean (typically ~10 nM). The efficacy of 3-Br-5-Me-PP is then strictly reported as a percentage of this internally validated 5-HT
    
    
    .

References

  • 5-HT-1a and 5-HT-1b selectivity of two phenylpiperazine derivatives: evidence for 5-HT-1b heterogeneity.Life Sciences / PubMed.
  • A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.European Journal of Pharmacology / PubMed.
  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents.Journal of Medicinal Chemistry / PMC.
  • Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors.British Journal of Pharmacology / PMC.
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls.Molecules / MDPI.

Sources

Navigating Steric and Electronic Space: A Comparative SAR Guide to 3-Bromo-5-Methyl Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Paradox

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, present in over 20% of all small-molecule therapeutics. However, unsubstituted piperazines frequently present a "pharmacokinetic paradox": their high basicity (pKa ~9.7) ensures excellent aqueous solubility but results in poor passive membrane permeability. Furthermore, the exposed α-carbons adjacent to the basic nitrogens are prime targets for Cytochrome P450 (CYP)-mediated oxidative metabolism (N-dealkylation).

To overcome these liabilities, advanced Structure-Activity Relationship (SAR) campaigns increasingly rely on precise di-substitution patterns. The 3-bromo-5-methyl substitution represents a highly sophisticated approach, simultaneously addressing metabolic vulnerability, permeability, and target affinity through a combination of steric shielding and electronic modulation[1]. This guide objectively compares the performance of the 3-bromo-5-methyl piperazine motif against traditional alternatives, providing actionable experimental workflows for drug discovery professionals.

Mechanistic Rationale: Why 3-Bromo-5-Methyl?

The superiority of the 3-bromo-5-methyl substitution lies in the synergistic causality of its physicochemical effects:

  • Steric Shielding (The 5-Methyl Effect): The introduction of a methyl group at the 5-position provides localized steric hindrance. This physically blocks the approach of CYP450 enzymes to the adjacent α-carbon, drastically reducing the rate of oxidative metabolism and lowering intrinsic clearance (

    
    ).
    
  • Electronic Modulation (The 3-Bromo Effect): Halogen substitutions profoundly impact the basicity of adjacent amines[2]. The bromine atom exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the piperazine nitrogen. This lowers the pKa from ~9.7 to approximately 7.2. At a physiological pH of 7.4, a greater fraction of the drug remains unionized, exponentially increasing the distribution coefficient (LogD) and enhancing passive membrane permeability.

  • Conformational Locking & Halogen Bonding: The 3,5-disubstitution forces the piperazine ring into a highly stable chair conformation, reducing the entropic penalty upon target binding. Furthermore, the bromine atom features a region of positive electrostatic potential (the

    
    -hole), enabling it to form highly directional halogen bonds with backbone carbonyls in the target protein's binding pocket, often driving a 10- to 100-fold increase in potency[3].
    

SAR_Logic cluster_mechanisms Physicochemical & Structural Effects cluster_outcomes Pharmacological Outcomes Core 3-Bromo-5-Methyl Piperazine Core Inductive Bromine (-I) Effect Core->Inductive Steric Methyl Steric Shielding Core->Steric Halogen Sigma-Hole (Br) Core->Halogen pKa Lower Amine pKa (~7.2) Inductive->pKa Stability Blocked CYP450 Oxidation Steric->Stability Affinity Halogen Bonding to Target Halogen->Affinity Permeability Increased Membrane Permeability (LogD) pKa->Permeability Clearance Reduced Intrinsic Clearance (Cl_int) Stability->Clearance Potency Enhanced Target Potency (IC50) Affinity->Potency

Caption: Mechanistic logic diagram illustrating how the 3-bromo-5-methyl substitution drives pharmacological optimization.

Comparative SAR Data Analysis

To objectively evaluate the performance of the 3-bromo-5-methyl motif, we compare it against unsubstituted, mono-methylated, and di-methylated analogs. The data below represents a synthesized model based on validated SAR trends observed in recent kinase and ion channel inhibitor optimization campaigns (e.g., NaV1.7 and JNK inhibitors)[1][4].

Table 1: Physicochemical and Pharmacological Comparison of Piperazine Substitutions
Piperazine SubstitutionCalculated pKa (Basic N)LogD (pH 7.4)HLM

(µL/min/mg)
Target Potency (

, nM)
Primary Limitation / Advantage
Unsubstituted 9.7-0.5>150 (Poor)120High clearance, poor permeability.
3-Methyl 8.50.285 (Moderate)45Moderate metabolic shielding.
3,5-Dimethyl 8.80.840 (Good)60Good stability, but lacks specific target interactions (steric clash).
3-Bromo-5-Methyl 7.2 1.5 <15 (Excellent) 12 Optimal pKa, excellent stability, halogen bonding.

Analysis of Results: While the 3,5-dimethyl analog successfully reduces intrinsic clearance to acceptable levels (40 µL/min/mg), it fails to significantly improve target potency due to the lack of electronic engagement. The 3-bromo-5-methyl substitution is the only modification that achieves the "trifecta" of drug design: lowering the pKa to a highly permeable range (LogD 1.5), halting microsomal degradation (


 <15 µL/min/mg), and boosting target affinity via halogen bonding.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core and the critical biological assay used to generate the comparative data.

Protocol A: Synthesis of the 3-Bromo-5-Methylpiperazine Core

Note: This protocol assumes the generation of the trans-diastereomer, which is often thermodynamically favored during specific cyclization routes.

  • Starting Material: Begin with commercially available (S)-2-amino-1-propanol.

  • Protection & Alkylation: Protect the primary amine with a Boc group. Alkylate the alcohol with ethyl 2-bromoacetate using sodium hydride (NaH) in DMF at 0°C to yield the corresponding ether intermediate.

  • Deprotection & Cyclization: Remove the Boc group using 20% TFA in Dichloromethane (DCM). Neutralize with triethylamine (TEA) and heat to 60°C to induce intramolecular cyclization, yielding the 5-methylmorpholin-2-one intermediate.

  • Lactam to Piperazine Conversion: React the lactam with an appropriate primary amine (or ammonia equivalent) followed by reduction with Lithium Aluminum Hydride (

    
    ) in THF to yield the 2-methylpiperazine core.
    
  • Bromination: Protect the less sterically hindered nitrogen. Subject the intermediate to highly controlled radical bromination using N-Bromosuccinimide (NBS) and a catalytic amount of AIBN in carbon tetrachloride (

    
    ) under reflux.
    
  • Purification: Purify the resulting 3-bromo-5-methylpiperazine via chiral preparative HPLC to isolate the desired enantiomer/diastereomer.

Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and validates the metabolic shielding effect of the 5-methyl group.
  • Preparation: Prepare a 10 mM stock solution of the piperazine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Control: Run a parallel incubation without NADPH to distinguish enzymatic metabolism from chemical instability. Include Verapamil as a high-clearance positive control.

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Workflow Step1 1. Compound Prep (1 µM) Step2 2. HLM Incubation (+/- NADPH) Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Acetonitrile Quench Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5 Step6 6. Cl_int Calculation Step5->Step6

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Conclusion

The transition from an unsubstituted piperazine to a 3-bromo-5-methyl substituted piperazine is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile. By leveraging the steric bulk of the methyl group to block CYP450 enzymes and utilizing the inductive power of the bromine atom to optimize pKa and LogD, researchers can rescue previously intractable hit compounds. As demonstrated in comparative data, this specific di-substitution pattern offers a superior pathway for optimizing pharmacokinetics without sacrificing target engagement.

References

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. nih.gov.[Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. nih.gov.[Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests. rsc.org.[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. nih.gov.[Link]

Sources

Comparative Guide: Infrared Spectroscopy Profiling of 1-(3-Bromo-5-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Focus: Structural validation, impurity differentiation, and spectral assignment.

Executive Summary & Pharmacophore Context

1-(3-Bromo-5-methylphenyl)piperazine is a specialized aryl-piperazine intermediate, frequently utilized in the synthesis of serotonin receptor ligands (5-HT) and monoamine transporter modulators. Its structural integrity is defined by the specific regiochemistry of the bromine and methyl substituents on the phenyl ring relative to the piperazine moiety.

This guide provides a comparative spectral analysis to distinguish the target molecule from its primary synthetic precursors (anilines) and structural analogs. By focusing on the causality of vibrational modes , this document serves as a self-validating protocol for confirming successful N-arylation and regiochemical purity.

The Comparative Matrix

To ensure robust identification, this guide compares the target against:

  • The Precursor: 3-Bromo-5-methylaniline (Validation of piperazine ring formation).

  • The Baseline Analog: 1-Phenylpiperazine (Identification of substituent effects).

Structural & Functional Group Mapping

Understanding the molecule's topology is prerequisite to interpreting the spectrum. The structure consists of a semi-rigid piperazine chair conformation attached to a meta-substituted aromatic ring.

G Target 1-(3-Bromo-5-methylphenyl) piperazine Amine Secondary Amine (Piperazine N-H) Target->Amine ~3300 cm⁻¹ (Broad Singlet) Aliphatic Aliphatic C-H (Piperazine Ring) Target->Aliphatic 2800-2950 cm⁻¹ Aromatic Aromatic C-H & C=C (Phenyl Core) Target->Aromatic >3000 cm⁻¹ 1580 cm⁻¹ Substituents Substituents (C-Br, C-Me) Target->Substituents Fingerprint Region

Figure 1: Functional group mapping to expected IR vibrational domains.[1][2][3] High-contrast nodes indicate primary diagnostic regions.

Comparative Spectral Analysis

The Critical Diagnostic: Amine Region (3500–3100 cm⁻¹)

The most definitive evidence of successful synthesis (conversion of aniline to piperazine) is found in the N-H stretching region.

FeaturePrecursor: 3-Bromo-5-methylanilineTarget: 1-(3-Bromo-5-methylphenyl)piperazine Mechanistic Insight
N-H Stretch Doublet (Two bands)Singlet (One band)Primary amines (

) exhibit symmetric and asymmetric stretches. Secondary amines (piperazine) exhibit only one mode.
Frequency ~3480 cm⁻¹ & ~3390 cm⁻¹~3300–3350 cm⁻¹ The piperazine N-H is typically broader due to hydrogen bonding in the chair conformation.
Intensity Medium-StrongWeak-MediumSecondary amine dipoles are generally weaker than primary amine dipoles.

Validation Check: If you observe a "doublet" peak in this region, your reaction is incomplete; unreacted aniline is present.

The Fingerprint Region & Substitution Pattern

Differentiation from the unsubstituted analog (1-Phenylpiperazine) relies on the C-Br and Methyl modes.

Vibrational ModeWavenumber (cm⁻¹)Assignment & Causality
C-H Stretch (Arom) 3030–3060Weak intensity. Diagnostic of

hybridized carbons.
C-H Stretch (Aliph) 2820–2960Strong intensity. Derived from the 4

groups in the piperazine ring and the methyl group.
C=C Ring Stretch 1580–1600"Breathing" modes of the benzene ring. The 3,5-substitution breaks symmetry, often intensifying these bands compared to unsubstituted benzene.
Methyl Umbrella ~1375–1380Symmetric bending of the

group. Absent in 1-phenylpiperazine or 1-(3-bromophenyl)piperazine.
C-N Stretch 1200–1260Aryl-Amine bond. Shifts slightly higher than alkyl-amines due to resonance with the ring.
C-Br Stretch 1060–1080In-plane bending/stretching. Heavy atom effect.
OOP Bending 840–860 & 680–700Out-of-Plane (OOP) C-H bending. Diagnostic for meta (1,3,5) substitution patterns.

Experimental Protocol: Validated Characterization Workflow

To obtain the data described above, the following protocol ensures reproducibility and minimizes artifacts (such as water interference in the N-H region).

Workflow Sample Crude Product (Free Base or HCl Salt) Prep Sample Preparation (Vacuum Desiccation) Sample->Prep Remove Solvent Method Method Selection Prep->Method ATR ATR-FTIR (Diamond Crystal) Method->ATR Routine QC KBr KBr Pellet (Transmission) Method->KBr Structural Confirmation Analysis Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) ATR->Analysis KBr->Analysis Validation Data Validation (Check 3300 cm⁻¹ & 1380 cm⁻¹) Analysis->Validation

Figure 2: Decision tree for IR sampling. ATR is recommended for speed; KBr for high-resolution fingerprinting.

Step-by-Step Methodology
  • Sample State Verification:

    • Free Base: Likely a viscous oil or low-melting solid. Use ATR (Attenuated Total Reflectance) .

    • Hydrochloride Salt: White crystalline solid. KBr Pellet is preferred to resolve fine splitting in the fingerprint region, though ATR is acceptable.

    • Critical Note: Aryl piperazine salts are hygroscopic. Comparison spectra must be taken on dry samples to prevent the broad O-H stretch of water (3400 cm⁻¹) from masking the N-H amine stretch.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Fresh air background (for ATR) or pure KBr blank (for transmission) immediately prior to measurement.

  • Interpretation Logic (Self-Validation):

    • Step 1: Check 3300–3500 cm⁻¹.[4][1][5] Is it a singlet? (Yes = Piperazine ring formed).[6][7]

    • Step 2: Check 2800–3000 cm⁻¹.[1][5] Are aliphatic bands strong? (Yes = Piperazine/Methyl present).[7]

    • Step 3: Check ~1380 cm⁻¹. Is the methyl band present? (Differentiates from 1-(3-bromophenyl)piperazine).

Technical Comparison with Alternatives

This table summarizes how to distinguish the target from its closest chemical relatives using IR alone.

Alternative CompoundKey Differentiating IR Feature
3-Bromo-5-methylaniline (Precursor)Doublet at >3400 cm⁻¹ (Primary Amine).[1] Lack of strong aliphatic C-H stretches <3000 cm⁻¹ (only methyl present, no piperazine ring).
1-Phenylpiperazine (Analog)Absence of Methyl band at ~1380 cm⁻¹.[8] Absence of C-Br bands in fingerprint region. Different OOP bending pattern (monosubstituted benzene: ~750 & 690 cm⁻¹).
1-(3-Bromophenyl)piperazine (Analog)Absence of Methyl band at ~1380 cm⁻¹.[8] Very similar fingerprint otherwise, making the 1380 cm⁻¹ mode the critical differentiator.

References

  • NIST Mass Spectrometry Data Center. (n.d.). IR Spectrum of 1-[3-(trifluoromethyl)phenyl]piperazine (Analog Reference). NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53484256, 3-Bromo-5-fluoro-4-methylaniline (Precursor Analog Data). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups (Aromatic Substitution Patterns). Retrieved from [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: FT-IR, Raman, NMR and theoretical studies. Eskisehir Technical University Journal of Science and Technology.[9] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.